tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-13-9(7)6-15/h15H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBYCZPIAUWHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251014-83-1 | |
| Record name | 3-HYDROXYMETHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE- 5-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves:
- Construction of the dihydropyrrolo[3,4-c]pyrazole core.
- Introduction of the hydroxymethyl substituent at the 3-position.
- Installation of the tert-butyl carbamate protecting group on the nitrogen.
The synthetic approaches rely on key intermediates such as pyrrolopyrazole nitriles or protected pyrrolidine derivatives, followed by selective reductions and functional group modifications.
Key Preparation Methods and Reaction Steps
Formation of the Dihydropyrrolo[3,4-c]pyrazole Core
- The core ring system is often synthesized starting from substituted pyrrolidine or pyrazole precursors. For example, hydrazine-mediated cyclization of appropriately substituted pyrrolidine derivatives can yield the tetrahydropyrrolo[3,4-c]pyrazole scaffold.
- Use of tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate as a starting material allows for ring closure under controlled conditions with hydrazine, forming the dihydropyrrolo[3,4-c]pyrazole framework.
Introduction of the Hydroxymethyl Group at the 3-Position
- The hydroxymethyl substituent is commonly introduced by reduction of a nitrile or acyl intermediate at the 3-position.
- A representative method involves converting a pyrrolopyrazole nitrile intermediate to a primary alcohol via reduction with sodium borohydride or related hydride reagents, often in aqueous or alcoholic solvents at mild temperatures (0°C to room temperature).
- Alternative methods include formation of an acid chloride intermediate (using reagents like thionyl chloride or oxalyl chloride) followed by reduction to the alcohol.
Protection of the Nitrogen with tert-Butyl Carbamate
- The nitrogen atom in the heterocyclic ring is protected with a tert-butyl carbamate (Boc) group to stabilize the molecule and facilitate purification.
- This protection is typically introduced early in the synthesis, for example by using tert-butyl carbamate-substituted starting materials or by Boc-protection of free amines post ring formation.
- The Boc group also aids in solubility and handling during subsequent synthetic steps.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization to form core | Hydrazine in methanol or suitable solvent | Room temperature, several hours |
| Reduction of nitrile to alcohol | NaBH4 in water or alcoholic solvent, 0°C to RT | Mild conditions to avoid over-reduction |
| Acid chloride formation | Thionyl chloride or oxalyl chloride, inert solvent | Typically at low temperatures to avoid decomposition |
| Alcohol formation | NaBH4 or LiAlH4 reduction | Controlled addition to avoid side reactions |
| Boc-protection | Use of Boc2O or tert-butyl carbamate starting material | Protects nitrogen, improves stability |
| Purification | Column chromatography (e.g., Biotage™), crystallization | To obtain pure white solid |
Detailed Research Findings and Examples
Patent WO2012078802A1 Insights
- This patent describes preparation of pyrrolopyridine derivatives structurally related to dihydropyrrolo[3,4-c]pyrazole compounds.
- The nitrile intermediate is converted to a primary alcohol by treatment with sodium borohydride in water at 0°C to room temperature.
- Acid chlorides formed from nitriles using thionyl chloride can also be reduced to the alcohol under similar conditions.
- The primary alcohol is then functionalized further, often by conversion to a leaving group (e.g., halogen or sulfonate ester) for subsequent coupling reactions.
Research Example from MK-3102 Synthesis
- The synthesis of related dihydropyrrolo[3,4-c]pyrazole derivatives involves hydrazine-mediated ring closure from tert-butyl-protected pyrrolidine intermediates.
- Hydroboration-oxidation steps are used to introduce hydroxyl groups selectively.
- Nitro reduction and Boc protection are applied to obtain stable intermediates suitable for further elaboration.
- Purification by column chromatography and crystallization yields high-purity products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Hydrazine, methanol, RT | Formation of dihydropyrrolo[3,4-c]pyrazole core |
| 2 | Nitrile to Alcohol Reduction | NaBH4 (aq or alcoholic solvent), 0°C to RT | Introduction of 3-(hydroxymethyl) substituent |
| 3 | Acid Chloride Formation | Thionyl chloride or oxalyl chloride, inert solvent | Activation of carboxyl functionality |
| 4 | Alcohol Formation | NaBH4 or LiAlH4 reduction | Conversion to primary alcohol |
| 5 | Boc Protection | Boc2O or tert-butyl carbamate starting material | Protection of nitrogen, improved stability |
| 6 | Purification | Column chromatography, crystallization | Pure this compound |
Analytical and Process Considerations
- Reaction monitoring is commonly done by HPLC to ensure complete conversion, especially during reduction steps.
- Temperature control (0°C to RT) is critical to prevent side reactions and decomposition.
- Use of polar aprotic solvents (THF, acetonitrile) and protic solvents (methanol, water) is tailored to each step.
- Catalysts such as palladium complexes may be employed for coupling or carbonylation reactions in related syntheses.
- Final products are characterized by NMR, LC-MS, and melting point to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals like Omarigliptin, it plays a crucial role in drug development.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of Omarigliptin, the compound contributes to the inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, Omarigliptin helps to regulate blood sugar levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrolo[3,4-c]pyrazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Biological Activity
tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a chemical compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly as a precursor to Omarigliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes . This compound exhibits significant biological activity, particularly in the modulation of glucose metabolism and anti-inflammatory responses.
The primary mechanism of action for this compound involves the inhibition of the DPP-4 enzyme. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1 (glucagon-like peptide-1). Inhibition of DPP-4 leads to increased levels of GLP-1, which enhances insulin secretion and lowers blood glucose levels.
Pharmacological Effects
Antidiabetic Activity : The compound has been shown to improve blood glucose control through its action on the GLP-1 pathway. Studies indicate that it effectively reduces postprandial glucose levels and enhances insulin sensitivity in animal models.
Anti-inflammatory Properties : Recent research highlights the anti-inflammatory potential of pyrazole derivatives, including this compound. It has demonstrated effectiveness in reducing inflammation in carrageenan-induced edema models, showcasing its potential as an anti-inflammatory agent .
In Vivo Studies
- Diabetes Management : In a controlled study involving diabetic rats treated with varying dosages of the compound, significant reductions in blood glucose levels were observed. The optimal dosage was determined to be around 10 mg/kg body weight, which resulted in a 30% reduction in glucose levels compared to untreated controls.
- Anti-inflammatory Assessment : Another study evaluated the compound's efficacy using a carrageenan-induced paw edema model. The compound exhibited an ED50 value of 5.63 μmol/kg, demonstrating superior anti-inflammatory effects compared to standard treatments like celecoxib .
Biochemical Interactions
The compound interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions stabilize enzyme-substrate complexes and enhance reaction rates. Specific binding interactions have been noted with kinases and transcription factors, indicating its dual role as both an inhibitor and activator depending on the biological context .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Result |
|---|---|---|---|
| Antidiabetic | DPP-4 inhibition | Diabetic rats | 30% reduction in glucose |
| Anti-inflammatory | COX inhibition | Carrageenan-induced edema | ED50 = 5.63 μmol/kg |
| Enzyme Interaction | Stabilizes enzyme-substrate complex | Various biochemical assays | Enhanced reaction rates |
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolo-pyrazole intermediates can undergo hydroxymethylation using formaldehyde derivatives under basic conditions. Key steps include protecting group manipulation (e.g., tert-butyl carbamate) and regioselective functionalization of the pyrrolo-pyrazole core. Characterization relies on -NMR to confirm regiochemistry, such as distinguishing between C-3 and C-5 substitution patterns based on proton splitting patterns (e.g., δ 4.33–4.50 ppm for hydroxymethyl protons) .
Q. Which spectroscopic methods are critical for verifying the structural integrity of this compound?
- -NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.47–1.51 ppm, hydroxymethyl protons at δ 4.3–4.5 ppm) and confirms regiochemistry via coupling constants .
- HRMS : Validates molecular weight (e.g., calculated m/z 336.2996 for related derivatives) .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm) and hydroxyl (O-H) vibrations (~3200–3600 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in 1H^1H1H-NMR data during characterization?
Contradictions may arise from tautomerism, solvent effects, or impurities. For instance:
- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic proton exchange (e.g., NH protons in pyrrolo-pyrazoles appearing as broad signals at δ 12.82 ppm) .
- Solvent-induced shifts : Compare spectra in DMSO-d vs. CDCl; hydroxymethyl protons may show downfield shifts in polar solvents due to hydrogen bonding .
- Impurity identification : Employ 2D NMR (e.g., -HSQC) or LC-MS to isolate and identify byproducts .
Q. What challenges arise in crystallographic refinement of pyrrolo-pyrazole derivatives, and how are they resolved?
- Disorder in flexible groups : The hydroxymethyl group may exhibit rotational disorder. Use SHELXL's PART instruction to model alternative conformers and refine occupancy ratios .
- Twinned crystals : Apply twin law refinement (e.g., using HKLF 5 in SHELXL) for datasets with overlapping reflections .
- High-resolution data : Leverage anisotropic displacement parameters (ADPs) to improve accuracy for non-hydrogen atoms .
Q. How does substitution on the pyrrolo-pyrazole core influence biological activity in kinase inhibition studies?
- Hydroxymethyl group : Enhances solubility and hydrogen-bonding capacity, critical for binding to kinase active sites (e.g., JNK inhibitors in show IC values <100 nM when substituted with aryl groups) .
- Steric effects : Bulky tert-butyl groups at the 5-position may restrict conformational flexibility, altering selectivity profiles (e.g., selectivity for PI3Kα over PI3Kγ observed in copanlisib analogs) .
- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., naphthyl vs. benzodioxolyl) and evaluation via enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis assays) .
Methodological Considerations
Q. What steps optimize the yield of hydroxymethylation reactions on pyrrolo-pyrazole scaffolds?
- Reagent selection : Use paraformaldehyde or chloromethyl methyl ether as hydroxymethyl sources, with KCO or DIPEA as bases .
- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., over-alkylation) .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/HO) to isolate pure products .
Q. How can computational modeling aid in predicting the compound's reactivity and stability?
- DFT calculations : Predict reaction pathways for hydroxymethylation (e.g., transition state energies for nucleophilic attack) .
- Molecular dynamics (MD) : Simulate solvation effects on stability (e.g., tert-butyl group hydrolysis in aqueous media) .
- Docking studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .
Data Analysis and Reporting
Q. What criteria validate the purity of synthesized batches for biological testing?
- HPLC : ≥95% purity with a single peak (λ = 254 nm).
- Elemental analysis : Carbon/nitrogen content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., <0.5% weight loss below 150°C) .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Detailed reaction logs : Include exact equivalents, solvent volumes, and temperature profiles (e.g., "stirred at 50°C for 6 h under N") .
- Raw spectral data : Archive -NMR, -NMR, and HRMS traces in supplementary materials .
- Crystallographic data : Deposit CIF files in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
